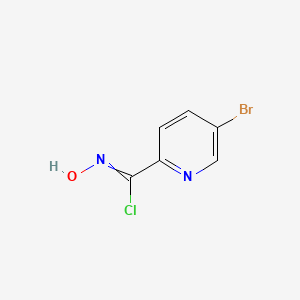
5-Bromo-N-hydroxypicolinimidoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-hydroxypicolinimidoyl chloride is a versatile chemical compound with the molecular formula C₆H₄BrClN₂O and a molecular weight of 235.468 g/mol . This compound is known for its unique reactivity and selectivity, making it valuable in various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride typically involves the reaction of 5-bromo-2-pyridinecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination . The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Commonly used solvents include ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-hydroxypicolinimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine and chloride groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-hydroxypicolinimidoyl chloride has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Bromo-N-hydroxypicolinimidoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of specific enzymes or the modification of biomolecules, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-bromo-2-pyridinecarboxaldehyde: A precursor in the synthesis of 5-Bromo-N-hydroxypicolinimidoyl chloride.
5-bromo-2-picolinaldehyde: Another related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of bromine, hydroxyl, and chloride functional groups, which confer distinct reactivity and selectivity. This makes it particularly valuable in synthetic chemistry and research applications.
Eigenschaften
Molekularformel |
C6H4BrClN2O |
|---|---|
Molekulargewicht |
235.46 g/mol |
IUPAC-Name |
5-bromo-N-hydroxypyridine-2-carboximidoyl chloride |
InChI |
InChI=1S/C6H4BrClN2O/c7-4-1-2-5(9-3-4)6(8)10-11/h1-3,11H |
InChI-Schlüssel |
IDDNIGSLIWGZNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1Br)C(=NO)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














